

How to control for batch-to-batch variation in "Disperse Violet 1"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B121737

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This guide provides researchers, scientists, and drug development professionals with essential information for controlling batch-to-batch variation of **Disperse Violet 1** (CAS: 128-95-0), also known as 1,4-Diaminoanthraquinone. Ensuring consistency is critical for the reproducibility of experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is batch-to-batch variation, and why is it a significant concern for **Disperse Violet 1**?

Batch-to-batch variation refers to the chemical and physical differences between distinct production lots of **Disperse Violet 1**. This is a critical concern because such inconsistencies can directly impact experimental outcomes, leading to a lack of reproducibility. For instance, variations in purity, impurity profiles, or even particle size can alter the compound's solubility, bioavailability, and reactivity. Reports have highlighted that different batches can have significantly different dye content and purity levels, which can affect toxicological and biological studies.^{[1][2]}

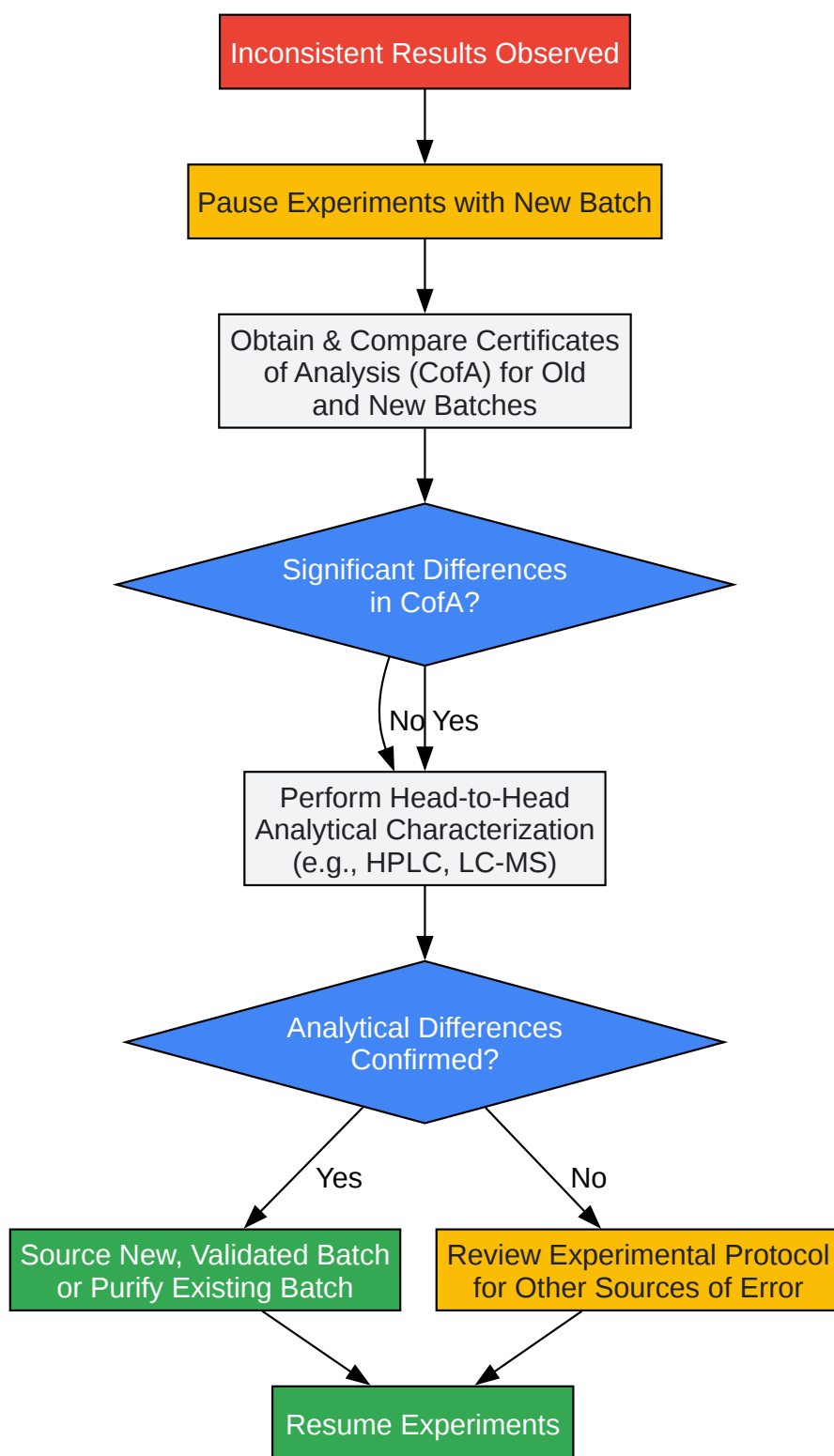
Q2: What are the primary sources of variation in **Disperse Violet 1** batches?

Several factors can contribute to variability between batches:

- **Purity:** The percentage of the active compound, 1,4-Diaminoanthraquinone, can fluctuate. Purity levels have been reported to range from over 97% to as low as 36.5% in some test materials.^[2]
- **Impurity Profile:** The type and concentration of impurities can differ. A known impurity in **Disperse Violet 1** is Disperse Red 15.^{[2][3]} Other variations can arise from unreacted starting materials or by-products from the synthesis process.
- **Residual Solvents:** Solvents used during manufacturing may remain in the final product, potentially influencing its properties and biological activity.^[1]
- **Physical Properties:** Differences in particle size distribution can affect dissolution rates and the compound's performance in assays.^[1] Moisture content is another variable that can alter the effective concentration of the compound.

Q3: My experimental results are inconsistent after switching to a new batch of **Disperse Violet 1**. How should I troubleshoot this?

Inconsistent results upon changing batches is a common problem. The following workflow provides a systematic approach to identifying the cause.

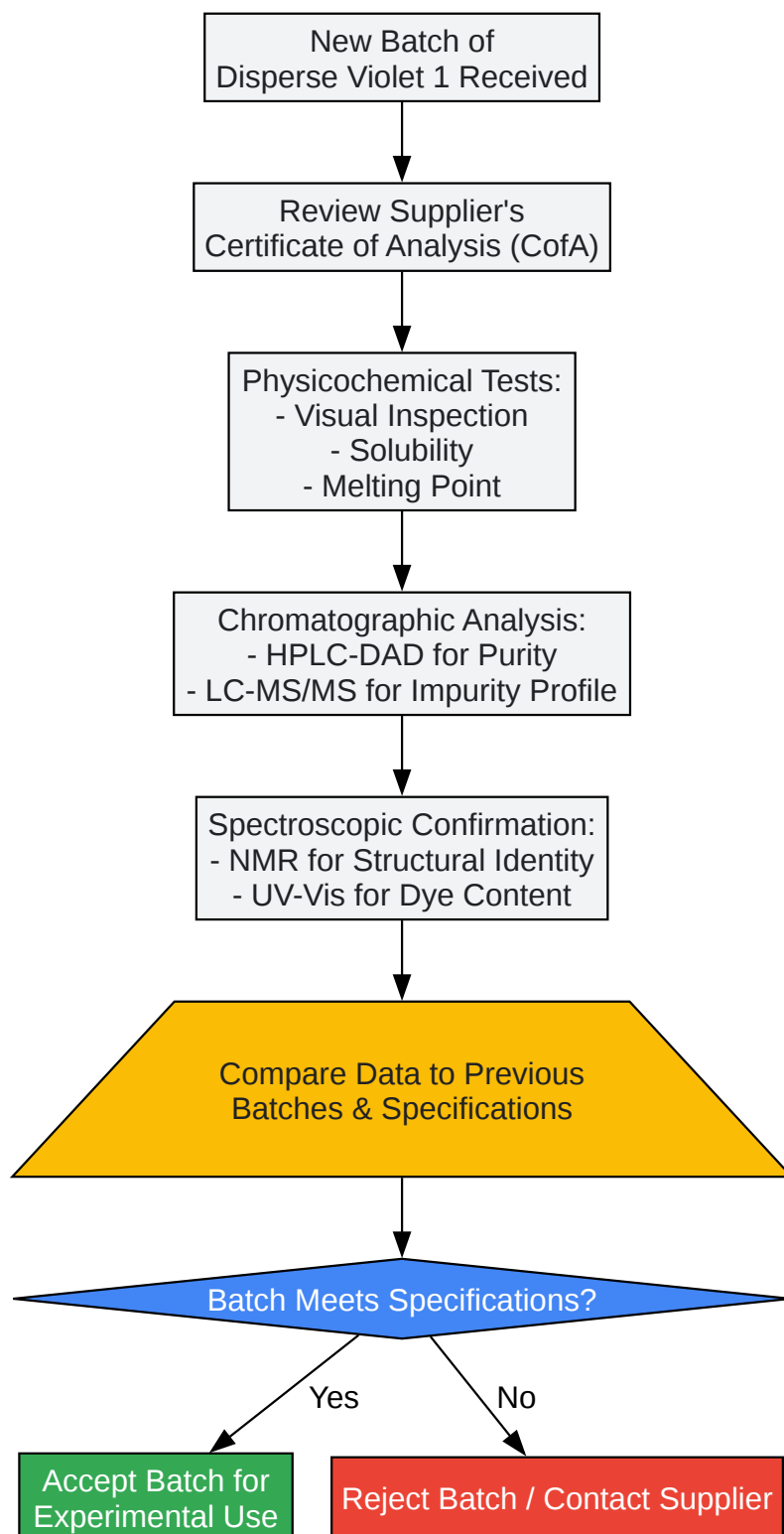


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Diagram 1: Troubleshooting workflow for batch-related inconsistency.

Q4: What analytical methods are recommended for qualifying a new batch of **Disperse Violet 1** before use?

A multi-faceted analytical approach is recommended to ensure the quality and consistency of a new batch. A comprehensive qualification workflow is essential before introducing a new lot into experiments.



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Diagram 2: Workflow for qualifying a new batch of **Disperse Violet 1**.

Quantitative Data and Specifications

For reproducible research, batches of **Disperse Violet 1** should conform to established physicochemical properties.

Table 1: Physicochemical Properties of **Disperse Violet 1**

Property	Value	References
CAS Number	128-95-0	[4]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂	
Molecular Weight	238.24 g/mol	[5]
Appearance	Violet powder	[4] [6]
Melting Point	~267 - 270 °C	[1] [4]
Solubility	Insoluble in water; Soluble in DMSO, acetone, ethanol, benzene.	[1] [6] [7]

Table 2: Recommended Analytical Techniques for Quality Control

Technique	Purpose	Key Parameters to Measure	Typical Acceptance Criteria
HPLC-DAD	Purity assessment and quantification	Purity (area %), presence of known impurities	>95% purity (application dependent)
LC-MS/MS	Impurity identification and trace-level quantification	Mass of parent compound and impurities	Absence of unexpected impurities
¹ H-NMR	Structural confirmation and purity estimation	Chemical shifts, integration, absence of unknown signals	Spectrum consistent with reference
UV-Vis Spec.	Quantification of dye content	Molar absorptivity coefficient (ε) at λ _{max}	Consistent with reference standard
Karl Fischer	Moisture content determination	Water content (%)	<1% (application dependent)

Key Experimental Protocols

Protocol 1: Purity and Impurity Profiling by HPLC-DAD

This method provides a robust assessment of the purity of **Disperse Violet 1** and helps create a fingerprint of the impurity profile for batch-to-batch comparison.

- Standard and Sample Preparation:
 - Prepare a stock solution of a reference standard and the test batch at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
 - Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[\[8\]](#)
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: Diode Array Detector (DAD) monitoring at the λ_{max} of **Disperse Violet 1** (~550-580 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.
- Data Analysis:
 - Calculate the area percent of the main peak to determine purity.
 - Compare the chromatograms of the new batch against a previously qualified reference batch to identify any new or significantly different impurity peaks.

Protocol 2: High-Sensitivity Quantification and Identification by LC-MS/MS

This protocol is essential for confirming the identity of the main component and identifying and quantifying impurities with high selectivity and sensitivity.

- Sample Preparation:
 - Prepare samples as described in the HPLC protocol, potentially diluting further to a final concentration of 1-10 μ g/mL depending on instrument sensitivity.
- LC-MS/MS Conditions:
 - LC System: Utilize a UHPLC system for better resolution and faster run times.[\[9\]](#)[\[10\]](#)
 - Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, <2 μ m particle size).[\[10\]](#)
 - Mobile Phase: As described in the HPLC protocol.

- Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.[11]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode:
 - Full Scan: To obtain a full mass spectrum and confirm the molecular weight of the parent compound ($[M+H]^+$).
 - Multiple Reaction Monitoring (MRM): For targeted quantification of **Disperse Violet 1** and known impurities.[9][11] Specific precursor-to-product ion transitions should be optimized using a reference standard.

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- To cite this document: BenchChem. [How to control for batch-to-batch variation in "Disperse Violet 1"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121737#how-to-control-for-batch-to-batch-variation-in-disperse-violet-1\]](https://www.benchchem.com/product/b121737#how-to-control-for-batch-to-batch-variation-in-disperse-violet-1)

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